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Introduction

4-Boc-3-Carboxymethylmorpholine is a substituted morpholine derivative incorporating a

tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl side chain. As a bifunctional

molecule, it holds potential as a valuable building block in medicinal chemistry and drug

discovery, particularly in the synthesis of novel scaffolds for peptidomimetics and other complex

organic molecules. The precise structural confirmation of such intermediates is paramount to

ensure the integrity and success of subsequent synthetic steps and to accurately interpret

structure-activity relationships (SAR). This technical guide outlines the standard methodologies

and expected data for the comprehensive structure elucidation of 4-Boc-3-
Carboxymethylmorpholine, leveraging key analytical techniques including Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for 4-Boc-3-Carboxymethylmorpholine is not publicly

available in extensive technical literature, this guide provides a robust framework based on the

analysis of analogous structures. The presented data and protocols are illustrative and serve

as a template for the characterization of this and structurally related compounds.
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The following tables summarize the anticipated quantitative data from key analytical techniques

for the structural confirmation of 4-Boc-3-Carboxymethylmorpholine (Molecular Formula:

C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol ).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~3.8 - 4.2 Multiplet 1H H-3

~3.5 - 3.9 Multiplet 4H H-2, H-5

~2.8 - 3.4 Multiplet 2H H-6

~2.4 - 2.8 Multiplet 2H -CH₂-COOH

1.48 Singlet 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~175-180 -COOH

~155 Boc C=O

~80 -C(CH₃)₃

~67 C-2, C-5

~50-55 C-3

~45 C-6

~35-40 -CH₂-COOH

28.3 -C(CH₃)₃

Table 3: Predicted Mass Spectrometry Data
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Technique Ionization Mode Expected m/z Assignment

ESI-MS Positive 246.1336 [M+H]⁺

ESI-MS Positive 268.1155 [M+Na]⁺

ESI-MS Positive 190.0709
[M-C₄H₉O+H]⁺ (loss

of tert-butyl)

ESI-MS Positive 146.0811 [M-Boc+H]⁺

ESI-MS Negative 244.1190 [M-H]⁻

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2975-2850 Medium-Strong C-H stretch (Aliphatic)

~1740 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Boc carbamate)

~1450 Medium C-H bend

~1365 Medium
C-H bend (gem-dimethyl of

Boc)

~1250 Strong C-O stretch (Carboxylic Acid)

~1160 Strong
C-O stretch (Morpholine ether

& Boc)

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

generalized and may require optimization based on the specific instrumentation and sample

characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, including

connectivity and stereochemical relationships.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Boc-3-
Carboxymethylmorpholine in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Spectroscopy:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher)

spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a

sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise

ratio.

2D NMR Spectroscopy (Optional but Recommended):

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the

morpholine ring and the carboxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for confirming the connectivity

of the Boc group, the carboxymethyl group, and the morpholine ring.
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Data Processing: Process the acquired data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-Boc-3-Carboxymethylmorpholine (e.g.,

0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Analysis:

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC).

Acquire mass spectra in both positive and negative ion modes.

In positive ion mode, typical adducts to look for are [M+H]⁺ and [M+Na]⁺.

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

Tandem MS (MS/MS):

Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced

dissociation (CID).

Analyze the resulting fragment ions to confirm the presence of key structural motifs, such

as the loss of the Boc group or the carboxymethyl side chain.

Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is the most common and convenient method.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in 4-Boc-3-Carboxymethylmorpholine.

Visualization of Analytical Workflow
The logical flow of the structure elucidation process can be visualized as follows:
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 4-Boc-3-Carboxymethylmorpholine

Purification (e.g., Chromatography)

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(ESI-MS, MS/MS)

Infrared Spectroscopy
(FTIR-ATR)

NMR Data Analysis:
- Chemical Shifts

- Coupling Constants
- 2D Correlations

MS Data Analysis:
- Molecular Ion

- Fragmentation Pattern

IR Data Analysis:
- Functional Group Identification

Structure Confirmation

Click to download full resolution via product page

Workflow for the structure elucidation of 4-Boc-3-Carboxymethylmorpholine.

This diagram illustrates the progression from the synthesized and purified compound to its

analysis by various spectroscopic techniques, followed by the interpretation of the resulting

data to confirm the final chemical structure.

Signaling Pathways and Biological Context
As 4-Boc-3-Carboxymethylmorpholine is primarily a synthetic building block, it does not have

a known direct role in biological signaling pathways. However, its derivatives could be designed
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to interact with various biological targets. The logical relationship for its potential application in

drug discovery is depicted below.

4-Boc-3-Carboxymethylmorpholine Synthetic Modification
(e.g., Amide Coupling) Library of Derivatives Biological Screening

(e.g., Enzyme Assays) Hit Compound Lead Optimization (SAR) Drug Candidate

Click to download full resolution via product page

Logical flow from a chemical building block to a drug candidate.

This diagram shows how a foundational molecule like 4-Boc-3-Carboxymethylmorpholine
can be utilized in a drug discovery program. Through synthetic modifications, a library of

diverse compounds is generated, which is then screened for biological activity to identify

promising "hit" compounds. These hits undergo further optimization to improve their properties,

ultimately leading to the identification of a potential drug candidate.

To cite this document: BenchChem. [Structure Elucidation of 4-Boc-3-
Carboxymethylmorpholine: A Technical Overview]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1291444#structure-elucidation-of-4-boc-
3-carboxymethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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